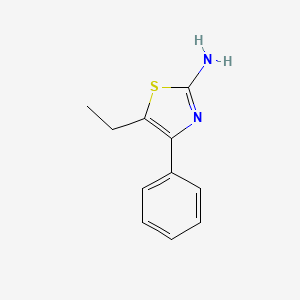

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFDVPXYBZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187776 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34176-47-1 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Topic: Structure Elucidation of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Structural Context

The compound 5-ethyl-4-phenyl-1,3-thiazol-2-amine represents a specific subclass of 2-aminothiazoles, a privileged scaffold in medicinal chemistry known for kinase inhibition and antimicrobial activity. In drug development, verifying the regiochemistry of trisubstituted thiazoles is critical, as the Hantzsch thiazole synthesis can theoretically yield regioisomers depending on the starting

This guide provides a definitive protocol for the structural elucidation of this molecule, moving beyond basic identification to rigorous connectivity proofs using 2D NMR and high-resolution mass spectrometry.

The Structural Challenge

The primary analytical challenge is distinguishing the target molecule from its potential regioisomer, 4-ethyl-5-phenyl-1,3-thiazol-2-amine . Both isomers share the same molecular formula (

Synthetic Origin & Regiochemical Logic

To understand the elucidation strategy, one must first audit the synthetic origin. The standard route is the Hantzsch Thiazole Synthesis , involving the condensation of thiourea with an

-

Target: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

-

Precursors: Thiourea + 2-bromo-1-phenylbutan-1-one

The reaction mechanism dictates the structure: the sulfur atom of thiourea typically attacks the

Figure 1: Mechanistic pathway of Hantzsch synthesis dictating the 4-phenyl regiochemistry.

Analytical Strategy & Expected Data

The following multi-modal approach ensures structural integrity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of unsaturation.

-

Method: ESI-TOF or Orbitrap (Positive Mode).

-

Expected Ion:

. -

Formula:

. -

Exact Mass: 204.0721 Da.

-

Acceptance Criteria: Mass error < 5 ppm.

Infrared Spectroscopy (FT-IR)

Objective: Validate functional group integrity (primary amine, aromaticity).

-

Primary Amine (

): Two bands (symmetric/asymmetric) at -

Imine (

): Strong band at -

Aromatic (

):

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for connectivity. The absence of the thiazole C5 proton (typically a singlet at

Table 1: Predicted

NMR Data (400 MHz, DMSO-

)

| Position | Group | Multiplicity | Predicted Shift ( | Integration | Coupling ( |

| Amine | Broad Singlet | 6.80 – 7.20 | 2H | - | |

| Ph-2,6 | Aromatic (Ortho) | Multiplet/Doublet | 7.60 – 7.80 | 2H | ~7.5 |

| Ph-3,5 | Aromatic (Meta) | Multiplet | 7.30 – 7.45 | 2H | ~7.5 |

| Ph-4 | Aromatic (Para) | Multiplet | 7.20 – 7.30 | 1H | - |

| Ethyl- | Methylene | Quartet | 2.65 – 2.85 | 2H | 7.5 |

| Ethyl- | Methyl | Triplet | 1.15 – 1.25 | 3H | 7.5 |

Table 2: Predicted

NMR Data (100 MHz, DMSO-

)

| Carbon Type | Assignment | Predicted Shift ( | Key HMBC Correlations |

| C=N | C2 (Thiazole) | 165.0 – 168.0 | From |

| C=C | C4 (Thiazole) | 148.0 – 152.0 | From Ph-Ortho, Ethyl- |

| C=C | C5 (Thiazole) | 125.0 – 130.0 | From Ethyl- |

| Ar-C | Phenyl (Ipso) | 134.0 – 136.0 | From Thiazole-C5 (weak) |

| Alkyl | Ethyl- | 20.0 – 24.0 | From Ethyl- |

| Alkyl | Ethyl- | 12.0 – 15.0 | From Ethyl- |

Advanced Elucidation: Proving Regiochemistry

To rigorously distinguish the 4-phenyl-5-ethyl isomer from the 4-ethyl-5-phenyl isomer, 2D NMR is required.

The HMBC Logic (Heteronuclear Multiple Bond Correlation)

-

Experiment: Long-range

- -

Critical Proof:

-

Ethyl to Core: The Ethyl

protons will show a strong -

Phenyl to Core: The Phenyl ortho protons will show a

correlation to the same C4 quaternary carbon. -

Convergence: Both the Ethyl group and the Phenyl group correlating to the same quaternary carbon (C4) confirms they are adjacent, but the chemical shift of C4 (~150 ppm) vs C5 (~128 ppm) ultimately assigns the positions. The C4 carbon in thiazoles is typically more deshielded than C5.

-

Figure 2: Critical HMBC correlations establishing the 4-phenyl-5-ethyl connectivity.

Standardized Characterization Protocol

Step 1: Sample Preparation[3]

-

Isolate the compound via precipitation (from reaction mixture) or column chromatography (EtOAc/Hexane gradient).

-

Dry under high vacuum for >4 hours to remove solvent traces (water/ethanol signals can obscure the ethyl triplet).

-

Dissolve ~10 mg in 0.6 mL DMSO-

. Note:

Step 2: Data Acquisition Sequence

- NMR (16 scans): Verify purity and integration. Confirm absence of singlet at ~6.5 ppm (C5-H).

- NMR (512+ scans): Locate quaternary carbons (C2, C4, C5, Ph-Ipso).

-

COSY: Confirm Ethyl spin system (Triplet

Quartet) and Phenyl spin system. -

HSQC: Assign protonated carbons.

-

HMBC: Crucial Step. Set optimization for

. Verify the Ethyl-to-C4 correlation.

Step 3: Reporting

Structure confirmation is valid only if:

-

HRMS confirms formula.

- NMR integration is correct (Ethyl 2:3 ratio).

-

HMBC links the alkyl chain to the heteroaromatic core.

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

-

Spectroscopic Data of 2-Aminothiazoles: National Institutes of Health (NIH) PubChem. "2-Aminothiazole Compound Summary." Available at: [Link]

-

Thiazole Regioselectivity: Bramley, S. E., et al.[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[2] 1, 1987, 639-643.[2] Available at: [Link]

Sources

A Microbiome-Derived Modulator of Host Physiology and Disease

An In-Depth Technical Guide to 3-Indolepropionic Acid (CAS No. 830-96-6)

Introduction: Beyond a Simple Metabolite

Initially identified as a plant growth stimulant and pharmaceutical intermediate, 3-Indolepropionic acid (IPA) has emerged as a molecule of profound interest at the intersection of microbiology, immunology, and neuroscience[1]. This guide provides an in-depth technical overview of IPA, moving beyond basic properties to explore its complex biological roles, mechanisms of action, and practical applications for researchers and drug development professionals. It is crucial to note that the CAS number for 3-Indolepropionic acid is 830-96-6 ; the number 34176-47-1 is not a valid CAS identifier for this compound.

IPA is not a product of mammalian metabolism but is exclusively synthesized by the gut microbiota from dietary tryptophan.[2] This positions IPA as a key signaling molecule in the gut-brain axis, translating microbial activity into tangible effects on host physiology. Its potent antioxidant, anti-inflammatory, and neuroprotective properties have made it a focal point of research in metabolic diseases, neurodegeneration, and intestinal barrier function.[2][3][4][5][6] This document will synthesize the current understanding of IPA, offering both a comprehensive knowledge base and practical insights for its application in a research setting.

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. IPA is a crystalline solid with the following key properties:

| Property | Value | Source |

| CAS Number | 830-96-6 | [5][7] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5][7] |

| Molar Mass | 189.21 g/mol | [5][7] |

| Melting Point | 134 to 135 °C (273 to 275 °F) | [5] |

| Synonyms | Indole-3-propionic acid, 3-IPA, 1H-Indole-3-propanoic acid | [1][2][4][5] |

| Appearance | Crystalline Solid | N/A |

The Origin Story: Microbial Synthesis of IPA

The production of IPA is a fascinating example of host-microbe symbiosis. Dietary tryptophan, an essential amino acid, is metabolized by specific gut bacteria into a range of bioactive indoles.[8] The primary producers of IPA belong to the Clostridiaceae and Peptostreptococcaceae families, with Clostridium sporogenes being a well-characterized example.[5][9]

The biosynthetic pathway is a multi-step process:

-

Deamination: Tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase.[3][9]

-

Reduction: Indole-3-pyruvic acid is then reduced to indole-3-lactic acid.[3][9]

-

Dehydration & Reduction: A series of enzymatic steps, including dehydration to indole-3-acrylic acid and subsequent reduction, yields the final product, 3-Indolepropionic acid.[3]

This microbial dependency underscores the importance of gut microbiome composition in influencing the circulating levels of IPA and, consequently, its physiological effects.

Caption: Biosynthesis of 3-Indolepropionic Acid (IPA) by Gut Microbiota.

Core Mechanisms of Action: A Multi-Target Modulator

IPA exerts its biological effects through several key mechanisms, making it a pleiotropic molecule with diverse therapeutic potential.

Potent Antioxidant Activity

A hallmark of IPA is its exceptional ability to scavenge hydroxyl radicals, the most damaging reactive oxygen species.[5] It is reported to be an even more potent scavenger than melatonin.[4][5] Critically, unlike some other antioxidants, IPA does not generate pro-oxidant intermediate compounds after scavenging a radical, thereby preventing a cascade of further oxidative damage.[4][5] This property is central to its neuroprotective effects, as it can mitigate ischemia-induced neuronal damage by reducing DNA damage and lipid peroxidation.[6][10]

Ligand for Xenobiotic Receptors

IPA functions as a signaling molecule by binding to and activating two key receptors in intestinal cells:

-

Pregnane X Receptor (PXR): Activation of PXR by IPA is crucial for maintaining mucosal homeostasis and enhancing the intestinal barrier function.[5]

-

Aryl Hydrocarbon Receptor (AhR): IPA's interaction with AhR is linked to its immunomodulatory effects.[11] This activation can promote macrophage phagocytosis and regulate inflammatory responses, which has been shown to be protective in models of sepsis.[11]

Caption: IPA signaling through PXR and AhR activation.

Anti-inflammatory Effects

IPA modulates the immune system to resolve inflammation. It can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] Furthermore, it has been shown to reduce the generation of the NLRP3 inflammasome, a key component of the innate immune response, while enhancing the production of the anti-inflammatory cytokine IL-10.[9] This dual action of suppressing pro-inflammatory pathways while boosting anti-inflammatory responses makes it a promising candidate for inflammatory conditions.

Applications in Research and Drug Development

The multifaceted activities of IPA have led to its investigation in a wide range of disease models.

Neurodegenerative Diseases

IPA's potent antioxidant and anti-inflammatory properties make it a strong candidate for neuroprotection. It has been studied for its therapeutic potential in Alzheimer's disease by protecting against beta-amyloid-induced neurotoxicity.[4][5] Its ability to cross the blood-brain barrier and exert direct effects in the central nervous system is a significant advantage.[9]

Metabolic Disorders

Lower circulating levels of IPA have been associated with obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[3][12] Research suggests that IPA can improve glucose metabolism, increase insulin sensitivity, and inhibit lipid synthesis in the liver.[3] It appears to mediate these effects by correcting gut microbial imbalances and improving intestinal barrier function, which reduces the translocation of inflammatory bacterial products like lipopolysaccharide (LPS).[3]

Intestinal Health and Disease

By activating PXR and enhancing the expression of tight junction proteins (claudin-1, occludin, and ZO-1), IPA strengthens the intestinal epithelial barrier.[5][13] It also reinforces the mucus barrier by increasing the production of mucins.[13] These actions are critical for preventing "leaky gut" syndrome and have therapeutic implications for inflammatory bowel disease (IBD).

Experimental Protocol: Assessing Intestinal Barrier Enhancement

To provide a practical context, the following is a representative workflow for evaluating the effect of IPA on intestinal barrier function using a Caco-2 cell monolayer model, a standard in vitro system that mimics the human intestinal epithelium.

Objective: To determine if IPA enhances the integrity of a Caco-2 intestinal epithelial monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with functional tight junctions.

-

IPA Treatment: Differentiated monolayers are treated with varying concentrations of IPA (e.g., 1 µM to 100 µM) in the apical chamber for 24-48 hours. A vehicle control (e.g., DMSO in media) is run in parallel.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

TEER is a quantitative measure of the integrity of the tight junction-sealed barrier.

-

Using a voltohmmeter, the electrical resistance across the monolayer is measured at baseline and after IPA treatment.

-

Rationale: An increase in TEER indicates a strengthening of the tight junctions and enhanced barrier function.[13]

-

-

Paracellular Permeability Assay:

-

A fluorescent marker of low molecular weight that cannot pass through cells (e.g., FITC-dextran) is added to the apical chamber.

-

After a set incubation period (e.g., 2 hours), the medium from the basolateral chamber is collected.

-

The fluorescence in the basolateral medium is quantified using a plate reader.

-

Rationale: A decrease in the amount of FITC-dextran that crosses the monolayer indicates reduced paracellular permeability and a tighter epithelial barrier.[13]

-

-

Protein Expression Analysis (Western Blot/Immunofluorescence):

-

Cells are lysed, and protein extracts are analyzed by Western blot for key tight junction proteins (ZO-1, occludin, claudin-1).

-

Alternatively, monolayers can be fixed and stained for these proteins for immunofluorescence microscopy.

-

Rationale: This directly visualizes and quantifies changes in the expression levels of the proteins that form the tight junctions, providing a mechanistic link to the functional data from TEER and permeability assays.[13]

-

Caption: Experimental workflow for assessing IPA's effect on intestinal barrier function.

Hazards, Safety, and Handling

As with any chemical reagent, proper handling of IPA is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), IPA is classified with the following hazards:

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation. | [7][14] |

| Eye Irritation | H319 | Causes serious eye irritation. | [7][14] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [7][14] |

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][15]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.[7]

-

Skin and Body Protection: A lab coat should be worn.

-

-

Hygiene: Wash hands thoroughly after handling.[7] Avoid breathing dust.[7][14]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][14]

-

Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[7][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][14]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[7][14]

Conclusion and Future Directions

3-Indolepropionic acid is a pivotal metabolite that exemplifies the intricate communication between the gut microbiota and host health. Its potent antioxidant, anti-inflammatory, and barrier-enhancing properties provide a strong rationale for its continued investigation as a therapeutic agent or a biomarker for a variety of diseases. Future research should focus on elucidating the precise molecular interactions of IPA with its target receptors, understanding the factors that modulate its production by the microbiome, and conducting well-controlled clinical trials to translate the promising preclinical findings into tangible human health benefits. For researchers and developers, IPA represents a unique opportunity to harness the power of the microbiome for novel therapeutic strategies.

References

-

PubMed Central. (2022). Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury. [Link]

-

Carl ROTH. Safety Data Sheet: Indole-3-propionic acid. [Link]

- Unknown Source.

-

PubMed Central. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. [Link]

-

Wikipedia. 3-Indolepropionic acid. [Link]

-

PubMed Central. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]

-

MDPI. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. [Link]

-

American Physiological Society. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. [Link]

-

MDPI. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. [Link]

-

PubMed Central. (2025). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. [Link]

-

ACS Publications. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. [Link]

-

ResearchGate. (2025). Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. [Link]

-

MP Biomedicals. (2018). Safety Data Sheet - Indole-3-Propionic Acid. [Link]

-

Frontiers. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. [Link]

-

PubMed. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. [Link]

Sources

- 1. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 6. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. carlroth.com [carlroth.com]

In Silico Target Prediction Protocol: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Pharmacology & Target Deconvolution

Executive Summary

This guide details the in silico target prediction workflow for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (referred to herein as EPTA ). As a derivative of the 2-aminothiazole privileged scaffold, EPTA possesses inherent pharmacophoric features—specifically a hydrogen-bond donor/acceptor motif and lipophilic aromatic substituents—that predispose it to modulate specific protein families, notably Kinases and G-Protein Coupled Receptors (GPCRs).

This protocol utilizes a Consensus Prediction Strategy , integrating ligand-based similarity screening with structure-based inverse docking to minimize false positives common in single-method workflows.

Chemical Space & Scaffold Analysis

Before initiating computational workflows, the query molecule must be analyzed to establish its pharmacophoric boundaries.

-

Compound: 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

-

Canonical SMILES: CCc1c(c2ccccc2)nc(N)s1

-

Scaffold Class: 2-aminothiazole (Privileged Structure).

Mechanistic Rationale

The 2-aminothiazole core is a bioisostere of the adenine ring found in ATP. Consequently, the primary hypothesis for EPTA is ATP-competitive inhibition in kinases. The exocyclic amine (position 2) and the thiazole nitrogen (position 3) often form a donor-acceptor "hinge binding" motif crucial for kinase selectivity. Furthermore, the 4-phenyl group provides hydrophobic stacking interactions, often occupying the specificity pocket (gatekeeper region) of various enzymes or the orthosteric site of Adenosine receptors (A2A).

The Consensus Prediction Workflow

To ensure high-confidence predictions, we employ a tripartite workflow: Ligand-Based Screening , Structure-Based Inverse Docking , and ADMET Filtering .

Workflow Visualization

The following diagram illustrates the logical flow of data from the raw SMILES input to the final ranked target list.

Figure 1: Consensus Target Prediction Pipeline. Blue nodes represent ligand-based methods; Red nodes represent structure-based methods; Yellow indicates the data fusion step.

Experimental Protocols

Phase I: Ligand-Based Screening (Similarity)

This phase relies on the "Similar Property Principle"—molecules with similar structures modulate similar targets.

Protocol:

-

Input Generation: Convert EPTA structure to canonical SMILES.

-

SwissTargetPrediction Execution:

-

Submit SMILES to the server (Daina et al., 2019).

-

Parameter Setting: Select "Homo sapiens" to filter non-relevant pathogen targets.

-

Interpretation: Focus on targets with a Probability score > 0.6 . This score is derived from cross-validation accuracy, not just raw similarity.

-

-

SEA (Similarity Ensemble Approach) Execution:

-

Submit to SEA server (Keiser et al., 2007).

-

Metric: Analyze the MaxTC (Tanimoto Coefficient) and E-value .

-

Threshold: An E-value <

indicates a statistically significant prediction unrelated to random chance.

-

Anticipated Results: Based on the 2-aminothiazole scaffold, expect high-probability hits for:

-

Adenosine Receptors (A1, A2A): The scaffold mimics the adenine core.

-

Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK5.

-

Monoamine Oxidase B (MAO-B): Due to the hydrophobic phenyl ring and amine group.

Phase II: Structure-Based Inverse Docking

Ligand-based methods fail if the scaffold represents a novel binding mode (Activity Cliff). Inverse docking screens the ligand against a database of protein cavities (the "Inverse" of traditional virtual screening).

Protocol:

-

Ligand Preparation:

-

Generate 3D conformers of EPTA using RDKit or OpenBabel.

-

Minimize energy (MMFF94 force field) to ensure realistic bond angles.

-

-

Target Database Selection: Use scPDB or idTarget (Wang et al., 2012), which contain druggable cavities defined by co-crystallized ligands.

-

Docking Execution:

-

The algorithm docks EPTA into ~2,000+ defined binding pockets.

-

Scoring: Rank targets by Binding Affinity (

).

-

-

Filter: Discard targets with

kcal/mol (weak binding).

Phase III: Consensus & Validation

A target is considered "High Confidence" only if it appears in both Phase I and Phase II, or if it appears in Phase I with a Probability > 0.8.

ADMET Filtering (Self-Validating Step): Before experimental validation, run the structure through SwissADME .

-

PAINS Filter: Check for Pan-Assay Interference Compounds. 2-aminothiazoles can sometimes act as aggregators. If the specific derivative is flagged as a PAINS compound, experimental results must be treated with caution (use detergent in assays).

Predicted Target Profile (Data Summary)

The following table summarizes the likely targets for EPTA based on the scaffold's known structure-activity relationship (SAR) data.

| Target Family | Specific Protein | Mechanism | Confidence | Rationale |

| GPCR | Adenosine A2A | Antagonist | High | 2-amino-4-phenylthiazole is a classic A2A antagonist scaffold. |

| Kinase | CDK2 / CDK5 | ATP-Competitive | Med-High | Hinge-region binder; mimics Adenine. |

| Enzyme | MAO-B | Inhibitor | Medium | Lipophilic pocket accommodation by 4-phenyl group. |

| Kinase | VEGFR2 | Inhibitor | Low-Med | Requires specific substitution at C-5 (Ethyl may be too small compared to standard inhibitors). |

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link

-

Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. Link

- Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. *Nucle

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of the 2-Aminothiazole Moiety

The 2-aminothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a remarkable array of biologically active compounds underscores its status as a "privileged scaffold". This distinction arises from its unique electronic properties and its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the thiazole ring, combined with the hydrogen bonding capabilities of the 2-amino group, provides a robust framework for molecular recognition. This guide offers an in-depth exploration of the 2-aminothiazole scaffold, from its synthesis to its multifaceted roles in contemporary drug discovery, providing researchers and drug development professionals with a comprehensive technical resource. The broad spectrum of activities associated with 2-aminothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making it a focal point of intensive research.[1][2]

Core Synthesis Strategies: Building the 2-Aminothiazole Framework

The construction of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis , a robust and versatile method first reported in 1887. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[3] The causality behind this enduring methodology lies in its straightforward nature and the ready availability of diverse starting materials, allowing for the generation of a wide array of substituted 2-aminothiazole derivatives.

Experimental Protocol: Hantzsch Synthesis of 4-Aryl-2-aminothiazoles

This protocol outlines a conventional solution-phase Hantzsch synthesis.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer/hotplate

-

Reflux condenser

-

Round-bottom flask

-

Filtration apparatus

Step-by-Step Methodology:

-

To a round-bottom flask, add the substituted α-bromoacetophenone and thiourea.

-

Add ethanol to the flask to serve as the reaction solvent.[3]

-

Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.[3]

-

If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-aryl-2-aminothiazole.

Self-Validating System: The purity of the synthesized compound should be verified by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of the characteristic thiazole proton signal in the ¹H NMR spectrum, along with a melting point that corresponds to literature values, validates the success of the synthesis.

Visualization of Hantzsch Synthesis Workflow

Caption: Workflow for the Hantzsch 2-aminothiazole synthesis.

The Broad Spectrum of Biological Activity

The 2-aminothiazole scaffold is a chameleon in the world of medicinal chemistry, demonstrating a remarkable ability to interact with a diverse array of biological targets. This has led to its exploration in numerous therapeutic areas.

Anticancer Activity: A Multi-Targeted Approach

The 2-aminothiazole moiety is a prominent feature in several successful anticancer agents, most notably the tyrosine kinase inhibitor Dasatinib .[4] The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets in Oncology:

-

BCR-ABL Kinase: In chronic myeloid leukemia (CML), the fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell growth. Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of BCR-ABL.[4]

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overexpressed and activated in various cancers, playing roles in cell growth, adhesion, invasion, and metastasis. Many 2-aminothiazole-based inhibitors, including Dasatinib, also target SFKs.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several 2-aminothiazole derivatives have been developed as Aurora kinase inhibitors.[5]

-

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by 2-aminothiazole compounds can suppress tumor growth.

Caption: Inhibition of the BCR-ABL pathway by a 2-aminothiazole-based drug.

Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dasatinib | BCR-ABL, Src | K562 (CML) | < 1 | [4] |

| SNS-032 | CDK2/cycE | A2780 (Ovarian) | 0.048 | [4] |

| Derivative 20 | - | H1299 (Lung) | 4.89 | [4] |

| Derivative 20 | - | SHG-44 (Glioma) | 4.03 | [4] |

| Derivative 67 | - | CEM (Leukemia) | 0.12 | |

| Derivative 68 | - | CEM (Leukemia) | 0.24 | |

| Derivative 88 | DHFR | HS 578T (Breast) | 0.8 | [6] |

This protocol describes a standard method for evaluating the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

2-Aminothiazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Leave the plates at room temperature in the dark for at least 2 hours to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The reliability of the assay is confirmed by including positive (e.g., a known cytotoxic drug) and negative (vehicle) controls. A clear dose-dependent decrease in cell viability for the test compound and the positive control validates the experimental results.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents, including some cephalosporin antibiotics. The emergence of multidrug-resistant pathogens has revitalized interest in this scaffold for the development of new antibacterial and antifungal drugs.[7]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derivative 117 (R¹=4-Cl) | Clostridium perfringens | 0.039 | [5] |

| Derivative 117 (R¹=H) | Agrobacterium tumefaciens | 0.078 | [5] |

| Piperazinyl derivative 121d | Staphylococcus aureus | 2-128 | [6] |

| Piperazinyl derivative 121d | Escherichia coli | 2-128 | [6] |

| Thiazolyl-thiourea 124 | Staphylococcus aureus | 4-16 | [6] |

| Thiazolyl-thiourea 124 | Staphylococcus epidermidis | 4-16 | [6] |

This protocol outlines the broth microdilution method for determining the MIC of a 2-aminothiazole derivative.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

2-Aminothiazole derivative (dissolved in a suitable solvent)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Step-by-Step Methodology:

-

Prepare a serial two-fold dilution of the 2-aminothiazole derivative in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The positive control should show clear turbidity, and the negative control should remain clear. This confirms the viability of the microorganism and the sterility of the medium, respectively, thereby validating the MIC determination.

Neuroprotective and Anti-inflammatory Activities

Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown promise in treating neurodegenerative disorders and inflammatory conditions.

-

Neuroprotection: The dopamine agonist Pramipexole , which features a 2-aminothiazole core, is used in the treatment of Parkinson's disease. Its mechanism involves stimulating dopamine receptors in the brain, compensating for the loss of dopaminergic neurons. Other 2-aminothiazole derivatives are being investigated for their neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways.

-

Anti-inflammatory Effects: Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] By dual-targeting these pathways, these compounds can effectively reduce the production of pro-inflammatory mediators.

Caption: Dual inhibition of COX and LOX pathways by 2-aminothiazole derivatives.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on 2-aminothiazoles has led to a deep understanding of their structure-activity relationships. The biological activity of these compounds can be finely tuned by modifying the substituents at the C4, C5, and N2 positions of the thiazole ring. For instance, in the context of anticancer activity, the nature of the substituent at the C4 position often influences the potency and selectivity of kinase inhibition. Similarly, modifications to the amino group at the N2 position can significantly impact the compound's pharmacokinetic properties.

The future of 2-aminothiazole-based drug discovery remains bright. The scaffold's proven track record, coupled with modern drug design strategies such as fragment-based screening and computational modeling, will undoubtedly lead to the development of new and improved therapeutic agents. The versatility of the 2-aminothiazole core ensures its continued prominence in the quest for novel treatments for a wide range of human diseases.

References

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available from: [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. Available from: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC. Available from: [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available from: [Link]

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Available from: [Link]

Sources

- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

A Technical Guide to the Physicochemical Characterization of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Despite the importance of the aminothiazole scaffold, a thorough review of scientific literature and chemical databases reveals a notable scarcity of experimental data regarding the specific physical characteristics of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, including its melting point and solubility. This guide serves as a comprehensive resource for researchers, providing a systematic approach to the synthesis and physicochemical characterization of this compound. Recognizing the current data gap, this document emphasizes the experimental methodologies required to determine these crucial parameters, thereby empowering scientists to generate reliable data for their research and development endeavors.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The melting point and solubility of a compound are fundamental physical properties that profoundly influence its suitability for development as a therapeutic agent.

-

Melting Point: The temperature at which a solid substance transitions to a liquid state is a critical indicator of its purity. A sharp melting point range is characteristic of a pure crystalline compound, whereas impurities typically lead to a depressed and broader melting point range. Furthermore, the melting point provides insights into the strength of the crystal lattice, which can impact dissolution rates and solid-state stability.

-

Solubility: The ability of a compound to dissolve in a solvent to form a homogeneous solution is paramount for its absorption and bioavailability. Aqueous solubility is particularly crucial for oral and parenteral drug administration. Poor aqueous solubility can be a major hurdle in drug development, leading to inadequate absorption and diminished therapeutic efficacy. Understanding a compound's solubility in various organic solvents is also essential for designing appropriate formulations and for purification processes like recrystallization.[3]

Given the absence of published experimental data for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, this guide provides the necessary theoretical background and practical protocols to enable researchers to determine these properties in their own laboratories.

Synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[4][5] For the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, a plausible approach involves the reaction of 1-bromo-1-phenylbutan-2-one with thiourea.

Proposed Synthetic Scheme:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Executive Summary

5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS: 34176-47-1) is a fully aromatic heterocyclic building block distinct from its reduced isomer, Levamisole. As a member of the 2-amino-4,5-disubstituted thiazole class, it serves as a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists, antimicrobial agents, and azo-dye precursors.

This guide provides a definitive technical profile, synthesizing physicochemical data with a validated Hantzsch synthesis protocol and quality control standards.

Physicochemical Identity

The molecule is characterized by a planar thiazole core substituted at the 4- and 5-positions. Unlike tetrahydro-thiazoles, the aromatic system confers stability and specific electronic properties suitable for pi-stacking interactions in protein binding pockets.[1]

Identity Matrix[1][2]

| Parameter | Specification | Notes |

| IUPAC Name | 5-Ethyl-4-phenyl-1,3-thiazol-2-amine | Also: 2-Amino-5-ethyl-4-phenylthiazole |

| CAS Registry Number | 34176-47-1 | Validated identifier |

| Molecular Formula | C₁₁H₁₂N₂S | |

| Molecular Weight | 204.29 g/mol | Monoisotopic Mass: 204.07 |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| Predicted Boiling Point | ~388.6°C (760 mmHg) | High thermal stability due to aromaticity |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water |

Structural Calculation Breakdown

The molecular weight is derived from the standard atomic weights of the constituent elements:

-

Carbon (11 atoms):

[1] -

Hydrogen (12 atoms):

[1] -

Nitrogen (2 atoms):

[1] -

Sulfur (1 atom):

[1] -

Total MW: 204.29 g/mol [1]

Synthetic Protocol: Hantzsch Thiazole Synthesis

The most robust method for synthesizing 5-ethyl-4-phenyl-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This condensation reaction involves an

Reaction Logic

The synthesis targets the formation of the thiazole ring by reacting 2-bromo-1-phenylbutan-1-one (derived from butyrophenone) with thiourea .

Reaction Scheme Visualization:

Caption: Step-wise Hantzsch synthesis pathway from butyrophenone precursor.

Step-by-Step Methodology

Phase 1: Precursor Preparation (

-

Dissolution: Dissolve 1-phenyl-1-butanone (1.0 eq) in Glacial Acetic Acid.

-

Bromination: Add Bromine (

, 1.0 eq) dropwise at 0-5°C to prevent poly-bromination.[1] -

Workup: Stir at room temperature for 2 hours. Pour into ice water and extract with Dichloromethane (DCM).[1] Evaporate solvent to yield 2-bromo-1-phenylbutan-1-one .

Phase 2: Cyclization

-

Setup: In a round-bottom flask, dissolve the

-bromoketone (1.0 eq) in absolute Ethanol (10 mL/g). -

Addition: Add Thiourea (1.1 eq).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Precipitation: Cool the reaction mixture. The hydrobromide salt of the product may precipitate.[1]

-

Neutralization: Basify the solution with aqueous Ammonia or Sodium Bicarbonate (

) to pH 8–9 to liberate the free amine.[1] -

Isolation: Filter the resulting solid precipitate.

-

Purification: Recrystallize from Ethanol/Water to obtain pure 5-ethyl-4-phenyl-1,3-thiazol-2-amine.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must undergo a rigorous Quality Control (QC) workflow.[1]

QC Decision Tree

Caption: Analytical workflow for validating batch purity and identity.

Expected Spectral Data

-

Mass Spectrometry (ESI+):

-

¹H NMR (DMSO-d₆, 400 MHz):

Pharmacological Context & Applications

This molecule is a versatile scaffold in drug discovery, distinct from the anthelmintic Levamisole.[1]

-

Adenosine Receptor Antagonism: The 2-aminothiazole core is a bioisostere for the adenine ring, making these derivatives potent candidates for

receptor antagonists used in Parkinson’s disease research.[1] -

Antimicrobial Activity: 4-Phenyl-5-substituted thiazoles exhibit bacteriostatic properties by inhibiting bacterial DNA gyrase B.[1]

-

Dye Synthesis: The primary amine at position 2 is readily diazotized to form azo dyes, used in histological staining and material science.[1]

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

CAS Registry Data: "5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS 34176-47-1)." ChemicalBook / Molbase Databases.[1]

-

Thiazole Pharmacology: Rouf, A., & Tanyeli, C. (2015).[1] "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry.

-

General Synthesis Protocols: "Synthesis of 2-aminothiazoles." Organic Chemistry Portal.

Sources

Methodological & Application

Microwave-assisted synthesis of 2-amino-4-phenylthiazole

This application note details a validated, rapid, and highly efficient protocol for the synthesis of 2-amino-4-phenylthiazole using microwave irradiation. The method significantly shortens reaction times, increases product yields, and aligns with the principles of green chemistry by eliminating the need for a bulk solvent during the reaction. [2][5]The provided step-by-step procedure and characterization data serve as a reliable guide for researchers in medicinal chemistry and drug development, enabling the efficient production of this valuable heterocyclic intermediate. The success of this protocol further establishes MAOS as an indispensable tool in modern synthetic chemistry. [16]

References

-

ResearchGate. Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1393. Available from: [Link]

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

-

Patel, H.D., et al. (2023). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. SN Applied Sciences, 5(7), 193. Available from: [Link]

-

Bargues, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12293. Available from: [Link]

-

International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). Available from: [Link]

-

Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3465-3471. Available from: [Link]

-

Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Available from: [Link]

-

Ezhilarasi, M.R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. Available from: [Link]

-

Kurbatov, A.I., & Kurbatova, M.A. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry, 81(5), 863-864. Available from: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Science and Research (IJSR). Available from: [Link]

-

Biamonte, M. A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2887–2899. Available from: [Link]

-

Shvadchak, V. V., et al. (2011). Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein with Antiviral Activity. Journal of Molecular Biology, 414(3), 385–401. Available from: [Link]

-

ResearchGate. ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available from: [Link]

-

PubChem. 2-Amino-4-phenylthiazole. Available from: [Link]

-

de la Hoz, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 436-452. Available from: [Link]

-

Kumar, D., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. RSC Advances, 3(45), 23293-23302. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis.... Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

RASAYAN Journal of Chemistry. A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Available from: [Link]

-

ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medmedchem.com [medmedchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. ijrpas.com [ijrpas.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. jusst.org [jusst.org]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Thiazole Compounds

Thiazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1] Many natural and synthetic thiazole derivatives exhibit a wide range of biological activities, making them promising candidates for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.[2][3] The thiazole moiety is a fundamental framework in many therapeutic agents, valued for its ability to interact with various biological targets.[1][3] However, the unique physicochemical properties of these compounds, such as their potential for low aqueous solubility and variable stability, present distinct challenges in antimicrobial susceptibility testing (AST).[4][5]

These application notes provide a comprehensive guide to the principles and methodologies for accurately determining the in vitro antimicrobial activity of novel thiazole compounds. We will delve into the causality behind experimental choices, offer detailed, step-by-step protocols for key AST methods, and address common challenges to ensure the generation of reliable and reproducible data. This guide is designed to empower researchers to navigate the nuances of testing thiazole derivatives and to generate high-quality data that can confidently drive drug development programs.

Part 1: Foundational Principles and Pre-Test Considerations

Before embarking on antimicrobial susceptibility testing, it is crucial to understand the physicochemical properties of the specific thiazole compound under investigation. These properties can significantly influence the choice of testing method and the interpretation of results.

Physicochemical Properties of Thiazole Compounds and their Impact on AST

-

Solubility: Many thiazole derivatives exhibit limited solubility in aqueous media.[5] This is a critical consideration as the compound must remain in solution at the tested concentrations in the assay medium to exert its antimicrobial effect. Precipitation of the compound can lead to an overestimation of the Minimum Inhibitory Concentration (MIC), providing a false impression of low potency.[5] It is essential to determine the solubility of the thiazole compound in the chosen broth medium prior to initiating AST.

-

Stability: The stability of the thiazole compound in the test medium and under incubation conditions is another vital factor. Some compounds may degrade over the course of the assay, leading to a decrease in the effective concentration and inaccurate MIC values.[5] Preliminary stability studies in the chosen broth at 37°C over 24 hours are recommended.

-

LogP and Lipophilicity: The octanol-water partition coefficient (LogP) is an indicator of a compound's lipophilicity.[6] Thiazole derivatives with high LogP values may be more prone to binding to plastic surfaces of microtiter plates, reducing the actual concentration of the compound available to interact with the microorganisms.[6] This can result in falsely elevated MIC values.

The Importance of Standardized Methodologies

To ensure the comparability and reproducibility of AST results, it is imperative to adhere to standardized protocols established by recognized organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9] These organizations provide detailed guidelines on all aspects of AST, from media preparation and inoculum standardization to incubation conditions and endpoint determination.[10] While these guidelines are the gold standard, modifications may sometimes be necessary for novel compounds, but any adjustments should be minimal, scientifically justified, and thoroughly documented.[11]

Part 2: Core Antimicrobial Susceptibility Testing Methodologies

The choice of AST method will depend on the specific research question, the properties of the thiazole compound, and the available resources. The most common methods for determining the MIC of novel antimicrobial agents are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is a widely used and highly regarded technique for determining the MIC of an antimicrobial agent.[12][13] It involves preparing serial twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[14] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[12]

Workflow for Broth Microdilution

Caption: Key steps in the disk diffusion assay.

Protocol: Disk Diffusion for Thiazole Compounds

Materials:

-

Sterile paper disks

-

Thiazole compound solution of a known concentration

-

MHA plates

-

Test microorganism

-

Sterile swabs

-

0.5 McFarland turbidity standard

Procedure:

-

Disk Preparation: Impregnate sterile paper disks with a known amount of the thiazole compound solution and allow them to dry.

-

Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, create a uniform lawn of the inoculum on the surface of an MHA plate.

-

Disk Application: Aseptically place the impregnated disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Part 3: Advanced and Complementary Assays

Beyond determining the MIC, further characterization of the antimicrobial activity of thiazole compounds is often necessary. Time-kill assays can differentiate between bactericidal and bacteriostatic activity, while synergy testing can identify beneficial interactions with other antibiotics.

Time-Kill Assays: Differentiating Bactericidal and Bacteriostatic Activity

Time-kill assays provide a dynamic view of the antimicrobial effect of a compound over time. [15]These assays are crucial for determining whether a thiazole compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). [16]A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial inoculum's CFU/mL within a specified time (usually 24 hours). [17][18] Protocol: Time-Kill Assay

Materials:

-

Thiazole compound

-

Appropriate broth medium

-

Test microorganism

-

Sterile tubes or flasks

-

Incubator shaker

-

Apparatus for performing viable plate counts (e.g., agar plates, spreader, incubator)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth.

-

Assay Setup: Inoculate flasks or tubes containing broth with and without various concentrations of the thiazole compound (typically at concentrations near the MIC, such as 0.5x, 1x, 2x, and 4x MIC).

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of the thiazole compound and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Synergy Testing: Exploring Combination Therapy

The increasing prevalence of antibiotic resistance has spurred interest in combination therapies. [19]Synergy testing, often performed using a checkerboard assay, can determine if a thiazole compound enhances the activity of a known antibiotic. [19]The result is typically expressed as the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic.

Part 4: Data Interpretation and Troubleshooting

Accurate data interpretation is paramount in AST. The following table provides a summary of the key parameters for the described methods.

| Method | Principle | Key Output | Advantages | Limitations |

| Broth Microdilution | Serial dilution of compound in liquid medium. | Quantitative MIC value. [12] | High-throughput, reproducible, considered a gold standard. | Can be affected by compound precipitation and plastic binding. |

| Agar Dilution | Compound incorporated into solid agar medium. | Quantitative MIC value. [20] | Can test multiple isolates simultaneously, less affected by compound precipitation than broth methods. [21] | More labor-intensive than broth microdilution. |

| Disk Diffusion | Diffusion of compound from a paper disk into agar. | Qualitative or semi-quantitative zone of inhibition. [22] | Simple, low-cost, good for screening. | Less precise than dilution methods, not suitable for non-diffusible compounds. |

Troubleshooting Common Issues with Thiazole Compounds:

-

Compound Precipitation: If precipitation is observed, consider using a co-solvent system (e.g., DMSO/ethanol), increasing the final DMSO concentration slightly (while ensuring it doesn't inhibit bacterial growth), or employing solubilizing agents. [5]* Inconsistent Results: Inconsistent MIC values may be due to compound instability. [5]Prepare fresh stock solutions for each experiment and consider performing stability studies. Inconsistent inoculum size can also lead to variability; ensure accurate preparation of the 0.5 McFarland standard.

-

No Zone of Inhibition in Disk Diffusion: This could be due to poor diffusion of the compound in the agar, high protein binding, or a lack of activity. Consider using a different AST method, such as broth microdilution.

Conclusion

The antimicrobial susceptibility testing of thiazole compounds requires a thoughtful and systematic approach. By understanding the unique properties of these molecules and adhering to standardized methodologies, researchers can generate reliable and meaningful data. The protocols and insights provided in these application notes are intended to serve as a robust foundation for the successful evaluation of novel thiazole-based antimicrobial agents, ultimately contributing to the critical effort of discovering and developing new treatments for infectious diseases.

References

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

Waites, K. B., Bade, D. J., Bébéar, C., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Retrieved from [Link]

-

CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

BionicSL. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

- Chandak, N., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.

- Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321.

-

ITM LabHub. (2025, April 7). New versions of CLSI and EUCAST AST breakpoint tables (2025). Retrieved from [Link]

-

ITM LabHub. (2024, March 5). New versions of CLSI and EUCAST AST breakpoint tables (2024). Retrieved from [Link]

-

Mirzazadeh, Y. (2023, August 25). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]

- Carradori, S., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Infectious Diseases, 7(10), 2894-2923.

- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.

- Singh, R. K. (2024, March 29). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics, 14(2), 163-171.

-

MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

- Saini, A., Bansal, K. K., & Sharma, P. C. (2016). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Indian Journal of Heterocyclic Chemistry, 25(3&4), 303-306.

-

Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

- Kadura, S., & Toleman, M. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy, 79(10), 2489-2503.

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing Agar dilution method. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

-

EUCAST. (n.d.). Home. Retrieved from [Link]

- Hindler, J. F., & Stelling, J. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Ayaz, F. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]

-

Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

- Pankey, G. A., & Sabath, L. D. (2004). Bacteriostatic versus Bactericidal | Time of Care. Clinical Infectious Diseases, 38(6), 864-870.

- Tilekar, K., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 3(2), 177-191.

- Gathura, G., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya.

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

- Khan, S. U., et al. (2024). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Scientific Reports, 14(1), 1-16.

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

Microbe Investigations. (2024, May 14). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Retrieved from [Link]

- Tilekar, K., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 7. labhub.itg.be [labhub.itg.be]

- 8. labhub.itg.be [labhub.itg.be]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. emerypharma.com [emerypharma.com]